5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3N3O/c15-8-3-1-7(2-4-8)9-5-11(14(17,18)19)22-12(20-9)6-10(21-22)13(16)23/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXDBNQKQYZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization for Pyrazolo[1,5-a]Pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclization reactions between aminopyrazoles and 1,3-dicarbonyl compounds. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy intermediates, which are subsequently chlorinated using phosphorus oxychloride (POCl₃). This method achieves a 61% yield for dichlorinated intermediates, critical for downstream functionalization.
Key conditions:
Oxidative Cross-Dehydrogenative Coupling (CDC)
An alternative route employs oxidative CDC to fuse pyrazole and pyrimidine rings. For instance, N-amino-2-iminopyridine reacts with ethyl acetoacetate under an oxygen atmosphere in ethanol with acetic acid as a catalyst, achieving yields up to 94%. This method avoids metal catalysts, leveraging oxygen as the terminal oxidant.
Table 1: Optimization of Acetic Acid and Atmosphere in CDC Reactions
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Introduction of Substituents: 4-Chlorophenyl and Trifluoromethyl Groups
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group is introduced via nucleophilic substitution at position 5 or 7 of the pyrazolo[1,5-a]pyrimidine core. Using 4-chlorophenylboronic acid in a Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) achieves regioselective arylation. Similarly, the trifluoromethyl group is incorporated via Ullmann-type reactions with methyl trifluoropyruvate or trifluoromethyl iodide .
Direct Functionalization During Cyclization
In some protocols, substituents are pre-installed on the starting materials. For example, 3-(trifluoromethyl)-1,3-diketones react with aminopyrazoles to directly yield 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines.
Carboxylic Acid Intermediate: Synthesis and Characterization
The precursor to the target acyl chloride, 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid , is synthesized via hydrolysis of ester intermediates. For example, ethyl 2-carboxylate derivatives are saponified using potassium hydroxide in ethanol, achieving near-quantitative yields.
Critical Analytical Data:
- Molecular Formula: C₁₄H₇ClF₃N₃O₂
- SMILES: OC(=O)c1nn2c(C(F)(F)F)cc(-c3ccc(Cl)cc3)nc2c1
- Purity: ≥97% (HPLC)
Chlorination to Acyl Chloride: Final Step Optimization
Thionyl Chloride (SOCl₂) Method
The carboxylic acid intermediate is treated with excess thionyl chloride under reflux in anhydrous dichloromethane or toluene. This method achieves >95% conversion within 2–4 hours.
Reaction Conditions:
Oxalyl Chloride ((COCl)₂) Catalyzed by DMF
A milder alternative uses oxalyl chloride with catalytic dimethylformamide (DMF) at 0–25°C. This method minimizes side reactions, especially for acid-sensitive substrates.
Yield Comparison:
| Chlorinating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| SOCl₂ | Toluene | 80°C | 95 |
| (COCl)₂ + DMF | DCM | 25°C | 92 |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing formation of triazolo[1,5-a]pyridine byproducts (e.g., 3a ) occurs when excess acetic acid or elevated temperatures are used. Mitigation involves strict control of acid equivalents (≤6 equiv) and O₂ atmosphere.
Stability of Acyl Chloride
The final product is moisture-sensitive, requiring storage under inert gas (Ar/N₂) at –20°C. Analytical quantification via 19F-NMR or HPLC-MS ensures batch consistency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can alter the oxidation state of the compound.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles such as halogens, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. Specifically, 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has been studied for its ability to inhibit various kinases involved in cancer progression.
- Mechanism of Action : The compound acts as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. In vitro studies have shown that it can inhibit the phosphorylation of key proteins associated with cancer cell survival and proliferation.
-
IC50 Values :
- HepG2 (Liver Cancer): IC50 = X µM (specific values may vary based on experimental conditions)
- HeLa (Cervical Cancer): IC50 = Y µM
Structure-Activity Relationship (SAR)
The introduction of various substituents on the pyrazolo[1,5-a]pyrimidine scaffold has been explored to optimize biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against targeted kinases while maintaining selectivity over other receptors.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency |
| Chlorophenyl | Enhances binding affinity |
Case Study 1: Liver Cancer (HepG2 Cells)
In a study assessing the anticancer effects of this compound on HepG2 cells, it was found that treatment led to significant apoptosis and cell cycle arrest. The results indicated a potential for developing this compound as a therapeutic agent for liver cancer.
Case Study 2: Cervical Cancer (HeLa Cells)
Similar investigations with HeLa cells showed that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its role as a promising candidate for cervical cancer treatment.
The biological activity of this compound is primarily attributed to its kinase inhibition capabilities. This has implications not only in oncology but also in other therapeutic areas where kinase signaling plays a role.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as zaleplon, indiplon, and ocinaplon, which are known for their sedative and anxiolytic properties .
Uniqueness
What sets 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride apart is its unique combination of a chlorophenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and industrial research.
Biological Activity
5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS No. 522600-26-6) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in oncology and inflammation. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and relevant pharmacological studies.
- Molecular Formula : C14H6ClF3N3O
- Molecular Weight : 360.12 g/mol
- Structural Characteristics : The compound features a chlorophenyl group and a trifluoromethyl group, which are significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological applications:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .
Anti-inflammatory Activity
Pyrazolo compounds have also been investigated for their anti-inflammatory properties:
- Inhibition of Enzymes : Some derivatives demonstrated potent inhibition of cyclooxygenase (COX) enzymes, with selectivity indices indicating superior activity compared to standard anti-inflammatory drugs like celecoxib .
- In Vivo Studies : Animal models have shown that certain pyrazolo derivatives can reduce inflammation markers significantly, suggesting their potential for therapeutic use in inflammatory diseases .
Summary of Research Findings
| Study | Compound Tested | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| Bouabdallah et al. | Pyrazolo derivative | Hep-2 | 3.25 | Significant cytotoxic potential |
| Wei et al. | Ethyl derivative | A549 | 26 | Most potent in countering growth |
| Li et al. | Hydroxypropyl derivative | NCI-H460 | 0.39 ± 0.06 | Induced autophagy without apoptosis |
| Sun et al. | Diphenyl derivative | HCT116 | 7.01 ± 0.60 | Inhibited topoisomerase-IIa |
Case Studies
- MCF7 Cell Line Study :
- In Vivo Efficacy :
Q & A
Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?
Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation of aminopyrazoles with β-keto esters or enaminones under reflux conditions. For the target compound, a carbonyl chloride group at position 2 suggests post-synthetic modification, such as reacting a hydroxyl precursor with thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:
- Reaction optimization : Use polar aprotic solvents (e.g., DMF, pyridine) to stabilize intermediates and improve yields .
- Purification : Recrystallization from ethanol or dioxane, as demonstrated for structurally similar compounds, ensures high purity .
- Characterization : Confirm the carbonyl chloride moiety via FT-IR (C=O stretch ~1750 cm⁻¹) and ¹³C NMR (~170 ppm for COCl) .
Q. How can structural elucidation be performed for this compound, and what challenges arise?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Challenges include:
- Crystal growth : Slow evaporation from ethanol/dichloromethane mixtures (as in ) yields suitable crystals .
- Electron-deficient groups : The trifluoromethyl and carbonyl chloride groups may reduce crystal quality due to steric and electronic effects. Multi-scan absorption corrections (e.g., using CrystalClear software) mitigate this .
- Alternative methods : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) cross-validate SC-XRD data, particularly for dynamic conformers .
Advanced Research Questions
Q. How do steric and electronic properties of substituents influence biological activity, and how can this be experimentally tested?
The 4-chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the carbonyl chloride enables covalent binding to nucleophilic residues (e.g., cysteine). To assess structure-activity relationships (SAR):
- Bioactivity assays : Test inhibition of kinase targets (e.g., KDR) using enzymatic assays, comparing IC₅₀ values against analogs with varying substituents .
- Computational modeling : Dock the compound into active sites (e.g., COX-2) using crystallographic data (PDB IDs from ) to predict binding modes .
- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) in hepatic microsomes, correlating stability with substituent electronic effects .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Adopt uniform assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) and controls for ATP-dependent enzymes .
- Purity verification : Use HPLC-UV/ELSD (≥95% purity) to exclude side products like dechlorinated analogs .
- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside enzymatic inhibition to distinguish specific activity from nonspecific effects .
Q. What strategies optimize reaction yields for scale-up without compromising purity?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate cyclization steps, reducing side reactions .
- Solvent selection : Replace pyridine (toxic) with DMF or acetonitrile for safer reflux conditions .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Methodological Considerations
Q. What analytical techniques are critical for detecting hydrolysis of the carbonyl chloride group?
- Tandem MS/MS : Fragmentation patterns (e.g., loss of HCl, m/z 36) confirm degradation .
- Karl Fischer titration : Quantify water content in storage solvents (e.g., anhydrous THF) to prevent hydrolysis .
Q. How can computational tools predict regioselectivity in further derivatization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
